molecular formula C8H3Br2F2NO B13426814 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

Cat. No.: B13426814
M. Wt: 326.92 g/mol
InChI Key: VFSKNYQZNKJHBT-UHFFFAOYSA-N
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Description

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is a halogenated benzoxazole derivative. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and difluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves the bromination of 2-[difluoromethyl]-1,3-benzoxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 6-amino-2-[bromo(difluoro)methyl]-1,3-benzoxazole can be formed.

    Oxidation Products: Oxides of the benzoxazole ring.

    Reduction Products: Dehalogenated benzoxazole derivatives.

Scientific Research Applications

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its ability to form strong bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound synthesized from this benzoxazole derivative .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 6-Bromo-2-fluoro-3-methoxybenzaldehyde
  • 2-Bromo-6-fluorobenzaldehyde

Uniqueness

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups on the benzoxazole ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C8H3Br2F2NO

Molecular Weight

326.92 g/mol

IUPAC Name

6-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

InChI

InChI=1S/C8H3Br2F2NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

VFSKNYQZNKJHBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)Br

Origin of Product

United States

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